3-Ethoxy-2-methyl-2-cyclopenten-1-one

概要

説明

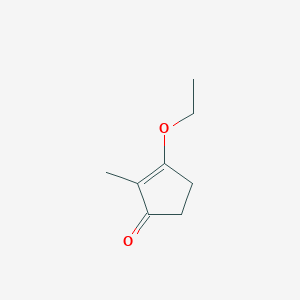

3-Ethoxy-2-methyl-2-cyclopenten-1-one is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . It is a cyclic β-alkoxy α,β-unsaturated ketone, characterized by its unique structure which includes an ethoxy group and a methyl group attached to a cyclopentenone ring .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-methyl-2-cyclopenten-1-one typically involves the reaction of 2-methyl-2-cyclopenten-1-one with ethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to facilitate the formation of the ethoxy group on the cyclopentenone ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .

化学反応の分析

Epoxidation

The α,β-unsaturated ketone moiety undergoes epoxidation via reaction with peroxides in a biphasic system. A phase-transfer catalyst (e.g., benzyltrimethylammonium chloride) facilitates the reaction:

Conditions :

-

Solvent: Dichloromethane or chloroform

-

Temperature: 0–25°C

-

Catalyst: Quaternary ammonium salts (e.g., trimethylbenzylammonium chloride)

Outcome : The epoxide forms regioselectively at the α,β-position, confirmed by NMR analysis of analogous compounds .

Hydrolysis and Ring-Opening Reactions

The geminal dihalide intermediates (e.g., 1-methyl-4,4-dichlorocyclopentene) hydrolyze to yield conjugated enones. For this compound, hydrolysis under acidic conditions proceeds via a bishomocyclopropenium ion intermediate:

Conditions :

-

Acid catalysis: Dilute HCl with glacial acetic acid (50–100°C)

-

Base catalysis: Aqueous Na₂CO₃ (40–80°C)

Outcome : Hydrolysis yields ring-opened products, with the ethoxy group stabilizing intermediates through resonance .

Conjugate Additions

Organocopper reagents (e.g., Gilman reagents) undergo conjugate additions to the enone system:

Conditions :

-

Solvent: Tetrahydrofuran (THF) at −78°C

-

Reagents: Higher-order cyanocuprates (e.g., )

Outcome : The ethoxy group directs regioselectivity, favoring addition to the β-carbon. Products are isolated as silyl-protected derivatives for stability .

Cycloadditions (Diels-Alder)

The enone system participates as a dienophile in [4+2] cycloadditions with conjugated dienes:

Conditions :

-

Solvent: Toluene or xylene

-

Temperature: 80–120°C (thermal activation)

Outcome : Electron-withdrawing ketone enhances dienophilicity, while the ethoxy group modulates reactivity. Adducts exhibit exo selectivity .

Nucleophilic Additions to the Ketone

The carbonyl group undergoes nucleophilic attack by Grignard reagents or hydrides:

Conditions :

-

Solvent: Diethyl ether

-

Reagents: Methylmagnesium bromide or LiAlH₄

Outcome : Steric hindrance from the methyl and ethoxy groups reduces reactivity compared to simpler enones .

Reaction Comparison Table

| Reaction Type | Reagents/Conditions | Key Product |

|---|---|---|

| Epoxidation | , phase-transfer catalyst | 2,3-Epoxide |

| Hydrolysis | Dilute HCl/AcOH, 50–100°C | Ring-opened carboxylic acid |

| Conjugate Addition | , THF, −78°C | 3-Alkylcyclopentanone |

| Diels-Alder | Diene, thermal activation | Bicyclic adduct |

| Nucleophilic Addition | , ether | Tertiary alcohol |

科学的研究の応用

Chemical Synthesis

Building Block in Organic Synthesis

3-Ethoxy-2-methyl-2-cyclopenten-1-one serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution. The compound can be synthesized via the reaction of 2-methyl-2-cyclopenten-1-one with ethanol under acidic conditions, making it accessible for laboratory and industrial applications.

Antifungal Properties

Research indicates that derivatives of this compound exhibit significant antifungal activity. A controlled study demonstrated that this compound effectively inhibited the growth of various fungal pathogens when tested against mycelial plugs. Concentrations of the compound that resulted in marked reductions in fungal growth suggest its potential as a natural antifungal agent.

Antioxidant and Cytotoxic Effects

The compound has also been investigated for its antioxidant properties, which are essential in neutralizing free radicals and preventing cellular damage. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines, indicating potential cytotoxic effects against cancerous cells. Further research is needed to elucidate the specific mechanisms involved in these biological activities.

Industrial Applications

Flavoring and Fragrance Production

In the fragrance and flavoring industry, this compound is utilized for its aromatic properties. Its unique structure contributes to the synthesis of various flavor compounds, enhancing the sensory profiles of food products and fragrances.

Case Studies

Case Study: Antifungal Testing

In one study, varying concentrations of this compound were applied to mycelial plugs from fungal cultures. The results indicated that specific concentrations led to significant inhibition of fungal growth compared to untreated controls. This evidence supports the compound's viability as an antifungal agent.

Case Study: Antioxidant Activity Assessment

A separate investigation assessed the antioxidant capacity of this compound using standard assays for free radical scavenging. Results showed promising activity levels, suggesting that it could be further explored for therapeutic applications related to oxidative stress-related diseases.

作用機序

The mechanism of action of 3-Ethoxy-2-methyl-2-cyclopenten-1-one involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to undergo chemical reactions that modify its structure and function . The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes .

類似化合物との比較

Similar Compounds

3-Methoxy-2-cyclopenten-1-one: Similar in structure but with a methoxy group instead of an ethoxy group.

2-Methyl-2-cyclopenten-1-one: Lacks the ethoxy group, making it less reactive in certain chemical reactions.

3-Ethoxy-2-cyclopentenone: Similar but without the methyl group, affecting its chemical properties.

Uniqueness

3-Ethoxy-2-methyl-2-cyclopenten-1-one is unique due to the presence of both an ethoxy and a methyl group on the cyclopentenone ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .

生物活性

3-Ethoxy-2-methyl-2-cyclopenten-1-one (C_9H_12O_2) is an organic compound notable for its unique cyclopentene structure and potential biological activities. This article reviews the biological properties, synthesis, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a cyclopentene ring with a ketone functional group, which contributes to its reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation to form carboxylic acids.

Biological Activity

Antifungal Activity : Recent studies have indicated that compounds similar to this compound exhibit antifungal properties. For instance, related cyclopentenones have been tested against various fungal pathogens, demonstrating significant inhibition of mycelial growth. The effectiveness of these compounds often correlates with their structural features, such as the presence of specific functional groups .

Antioxidant Properties : Compounds in the cyclopentene family have also been investigated for their antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage. The structural characteristics of this compound may contribute to its potential as an antioxidant agent .

Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved .

Synthesis

The synthesis of this compound can be achieved through various methods. One notable approach involves the reaction of substituted enones with ethyl vinyl ether under acidic conditions, leading to the formation of the desired cyclopentene derivative .

Table: Summary of Biological Activities

| Activity | Findings | References |

|---|---|---|

| Antifungal | Significant inhibition of mycelial growth against pathogens | |

| Antioxidant | Potential as an antioxidant agent | |

| Cytotoxic | Induction of apoptosis in cancer cell lines |

Case Study: Antifungal Testing

In a controlled study, mycelial plugs from fungal cultures were treated with varying concentrations of this compound to assess its antifungal efficacy. The results indicated that at specific concentrations, there was a marked reduction in fungal growth compared to untreated controls. This suggests that this compound may serve as a viable candidate for natural antifungal agents .

特性

IUPAC Name |

3-ethoxy-2-methylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-10-8-5-4-7(9)6(8)2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFQBEVBVGDZOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446694 | |

| Record name | 3-Ethoxy-2-methyl-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25112-86-1 | |

| Record name | 3-Ethoxy-2-methyl-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。